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Compound of Interest

rac 4-[4-(Oxiranylmethoxy)-1,2,5-
Compound Name: o .
thiadiazol-3-yllmorpholine

CAS No.: 58827-68-2

Cat. No.: B028688

Get Quote

& J

Executive Technical Guide: In Silico Docking Protocol for CAS 58827-68-2 (Timolol Epoxide
Intermediate)

-Adrenergic Receptors.

Executive Technical Summary

CAS 58827-68-2, chemically identified as 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-
yllmorpholine, is the pivotal epoxide intermediate in the synthesis of the non-selective

-adrenergic antagonist Timolol.

In drug development, this compound is scrutinized primarily for impurity qualification.
Regulatory guidelines (ICH M7) require the assessment of synthetic intermediates for potential
pharmacological activity or toxicity. Unlike the final drug (Timolol), CAS 58827-68-2 lacks the
secondary amine tail necessary for the canonical salt-bridge interaction with the receptor's
aspartate residue.

Objective: This guide details an autonomous in silico workflow to quantify the residual binding
affinity of CAS 58827-68-2 towards the
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-adrenergic receptor (ADRB2) compared to Timolol. The protocol addresses the specific
challenge of docking a neutral epoxide electrophile into a binding pocket evolved for cationic
amines.

Structural Preparation & System Architecture

The accuracy of this study hinges on the stereochemical handling of the epoxide and the
protonation state of the receptor.

Ligand Construction (The Probe)

CAS 58827-68-2 is often synthesized as a racemate. You must model both enantiomers to
determine stereoselective binding risks.

e SMILES:C1COCCN1C2=NSN=C20CC30C3

o Stereochemistry: Generate two distinct input structures:
o (S)-Isomer: Corresponds to the (S)-Timolol precursor (the active drug form).
o (R)-Isomer: The distomer impurity.

» Conformer Generation: Use a systematic search (e.g., ConfGen or OMEGA). The
thiadiazole-morpholine hinge is rigid, but the oxirane tail has rotational freedom.

o Critical Check: Ensure the epoxide ring remains un-opened during minimization (Force
field: OPLS4 or MMFF94s).

Target Architecture (The Receptor)
The Gold Standard for this study is the Human
-Adrenergic Receptor.

o PDB Selection:3D4S (Crystal structure of

-AR bound to Timolol).

o Rationale: This structure provides the "induced fit" conformation specific to the thiadiazole-
morpholine scaffold, minimizing the need for extensive backbone sampling.
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e Protein Preparation Protocol:
o Strip: Remove T4-lysozyme fusion and lipids (monoolein).
o Protonation: Set pH to 7.4 (Propka).

o Key Residue - Asp113 (3.32): In the Timolol-bound state, Asp113 is deprotonated
(negatively charged) to accept the salt bridge. Maintain this state to test if the neutral CAS
58827-68-2 can sustain binding without this interaction.

o Key Residue - Asn312 (6.55) & Ser203 (5.42): These form H-bonds with the
thiadiazole/morpholine core. Ensure their rotamers are optimized.

The Docking Workflow (Core Directive)

Standard rigid-receptor docking is sufficient here due to the structural similarity between the
ligand and the co-crystallized reference. However, the scoring function must be tuned for
hydrophobic enclosure rather than electrostatics.

Grid Generation

o Center: Centered on the co-crystallized Timolol ligand in PDB 3D4S.

e Dimensions:

A box.

e Constraints:

o Positional Constraint: Define the Morpholine ring centroid. This core is identical in both the
impurity and the drug; constraining it forces the software to sample the epoxide tail
behavior relative to the Timolol tail.

Docking Execution

e Algorithm: Glide XP (Extra Precision) or AutoDock Vina.

o Sampling: Enhanced sampling (4x factor) is required because the epoxide tail is shorter than
the Timolol tail, potentially allowing the ligand to "tumble" in the pocket if not constrained.
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e Scoring Penalty: Apply a specific penalty for unfulfilled H-bond donors on the receptor
(specifically Asn312) if the epoxide oxygen fails to engage.

Covalent Docking (Safety Arm)

» Risk Assessment: The epoxide is an electrophile. If a nucleophilic residue (Cysteine,
Histidine, or Lysine) is within 4.0 A of the epoxide carbons, a Covalent Docking run is

mandatory to rule out irreversible alkylation.

 Scan: Check distance to Cys116 or His93. If distance < 5 A, proceed to covalent docking
protocols (e.g., CovDock).

Visualization & Logic Flow

The following diagram illustrates the comparative workflow required to validate the
safety/affinity profile of the CAS 58827-68-2 intermediate.
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Caption: Workflow isolating the specific binding deficiency (missing salt bridge) of the epoxide

intermediate compared to the parent drug.

Data Presentation & Analysis

Upon completion, generate a comparative interaction table. This is the "Self-Validating"
component: if the CAS molecule scores similarly to Timolol despite lacking the amine, the
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scoring function is likely over-weighting hydrophobic contacts, and MM-GBSA refinement is

required.

Table 1: Expected Interaction Profile (Validation Metrics)

Feature

Timolol (Reference)

CAS 58827-68-2
(Target)

Significance

PDB ID

3D4S

N/A (Docked)

Structural Basis

Aspl13 (TM3)

Salt Bridge (2.8 A)

None / Repulsion

Primary Affinity Driver

Asn312 (TM7)

H-Bond (Morpholine
0)

H-Bond (Morpholine
0)

Scaffold Anchor

(Conserved)

Ser203 (TM5)

H-Bond (Thiadiazole
N)

H-Bond (Thiadiazole
N)

Orientation Lock

Hydrophobic Tall t-Butyl group Epoxide Ring Steric Fit
Est.

-11.5t0-13.0 -6.0 to -8.0 (Predicted) Safety Margin
G (kcal/mol)

Scientific Interpretation of Results

o The Affinity Gap: You should observe a drastic reduction in docking score (approx. 3-5

kcal/mol difference) for CAS 58827-68-2 compared to Timolol. This confirms that the impurity

is a significantly weaker binder, reducing its pharmacological risk as a competitive

antagonist.

« The Reactivity Risk: If the epoxide oxygen localizes within 3.5 A of His269 or Cys285 (deep

pocket residues), the report must flag this as a "Potential Genotoxic/Covalent Impurity"

requiring experimental kinetic assays.

References

e Hanson, M. A., et al. (2008). Crystal structure of a lipid G protein-coupled receptor. Nature,

454(7203), 486-491. (Source of PDB 3D4S).

© 2026 BenchChem. All rights reserved.

5/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Kolb, P, et al. (2009). Structure-based discovery of beta-adrenergic receptor ligands.
Proceedings of the National Academy of Sciences, 106(16), 6843-6848.

« International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment
and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential
Carcinogenic Risk.

o Schrddinger Release 2024-1. (2024). Glide: High-precision docking for virtual screening.
Schrédinger, LLC, New York, NY.

» To cite this document: BenchChem. [In silico docking studies for CAS 58827-68-2].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028688/docs#in-silico-docking-studies-for-cas-
58827-68-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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